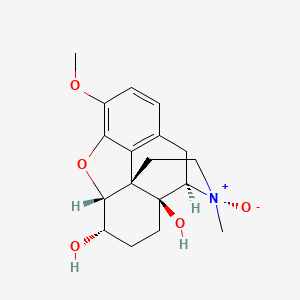

6alpha-Oxycodol N-oxide

Overview

Description

6alpha-Oxycodol N-oxide is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes an epoxy group, a methoxy group, and multiple hydroxyl groups. It is a derivative of morphine and has significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Oxycodol N-oxide typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:

Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.

Methoxylation: Addition of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to prevent decomposition.

Purification: Techniques like crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6alpha-Oxycodol N-oxide undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes using oxidizing agents like chromium trioxide.

Reduction: Reduction of the epoxy group to diols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols.

Scientific Research Applications

Scientific Research Applications

The applications of 6alpha-Oxycodol N-oxide can be categorized into several key areas:

Analytical Chemistry

- Purpose : Used as a reference standard in the identification and quantification of oxycodone metabolites.

- Methodologies : Techniques such as chromatography and mass spectrometry are employed to analyze biological samples for the presence of this compound.

Pharmacology

- Mechanism of Action : As a μ-opioid receptor agonist, it binds to opioid receptors, similar to oxycodone, thereby influencing pain perception.

- Research Focus : Investigated for its analgesic properties and potential therapeutic roles in pain management.

Forensic Toxicology

- Application : Utilized in toxicological screenings to detect opioid use and abuse.

- Significance : Important for legal cases involving drug-related offenses or overdoses.

Biomedical Research

- Impact on Drug Development : The N-oxide functionality may enhance water solubility and alter pharmacokinetics, making it a candidate for prodrug formulations or targeted therapies.

- Case Studies : Several studies have examined its interactions with cytochrome P450 enzymes, influencing drug metabolism pathways.

Data Tables

| Application Area | Description | Techniques Used |

|---|---|---|

| Analytical Chemistry | Reference standard for metabolite identification | Chromatography, Mass Spectrometry |

| Pharmacology | μ-opioid receptor agonist; pain management research | Receptor Binding Assays |

| Forensic Toxicology | Detection of opioids in biological samples | Toxicological Screening |

| Biomedical Research | Investigating drug metabolism and developing new therapeutic agents | Enzyme Interaction Studies |

Case Studies

- Case Study on Opioid Metabolism :

- Forensic Application Study :

- Pharmacological Research :

Mechanism of Action

The mechanism of action of 6alpha-Oxycodol N-oxide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are primarily related to G-protein coupled receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Codeine: Another morphinan derivative with similar analgesic properties.

Morphine: The parent compound with potent analgesic effects.

Oxycodone: A semi-synthetic opioid with structural similarities.

Uniqueness

6alpha-Oxycodol N-oxide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy group, in particular, differentiates it from other morphinan derivatives and contributes to its unique mechanism of action.

Biological Activity

6alpha-Oxycodol N-oxide is a significant metabolite of oxycodone, an opioid analgesic widely used for pain management. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects. This article explores the pharmacological properties, mechanisms of action, metabolic pathways, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound primarily acts as a μ-opioid receptor agonist. This interaction leads to decreased pain perception through the modulation of neurotransmitter release in the central nervous system. The compound's structural similarity to oxycodone suggests that it may exhibit comparable analgesic effects.

Key Mechanisms:

- Receptor Interaction: Binds predominantly to μ-opioid receptors, similar to its parent compound oxycodone.

- Biochemical Pathways: Influences GABA B receptor expression in sensory neurons, contributing to its analgesic properties.

- Pharmacokinetics: Metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which affects its bioavailability and efficacy .

Pharmacokinetics and Metabolism

The metabolism of this compound involves several enzymatic pathways. It is formed through the N-oxygenation of oxycodone, primarily mediated by flavin-containing monooxygenases (FMOs). This metabolite can undergo retro-reduction back to oxycodone under specific conditions.

Metabolic Pathway Overview:

| Metabolite | Formation Pathway | Enzymes Involved |

|---|---|---|

| Oxycodone | Parent compound | - |

| This compound | N-Oxygenation of oxycodone | FMO3 |

| Noroxycodone | Retro-reduction from oxycodone N-oxide | CYP3A4 |

| Oxymorphone | Further metabolism from oxycodone | CYP2D6, CYP3A4 |

Biological Activity

The biological activity of this compound is characterized by its analgesic effects and potential side effects associated with opioid use. Research indicates that while it retains some efficacy in pain relief, its contribution to overall opioid activity is less pronounced compared to oxycodone itself.

Case Studies:

- Chronic Pain Management: A study involving a 34-year-old female patient with chronic pain syndrome highlighted the complexities of opioid metabolism. Genetic variations in CYP2D6 and CYP3A5 were found to influence the patient's response to oxycodone and its metabolites, including this compound .

- Pharmacogenetic Implications: Another case report emphasized how pharmacogenetic analysis could optimize pain therapy by tailoring opioid prescriptions based on individual metabolic profiles. The findings suggested that patients with altered CYP enzyme activity may experience different levels of efficacy and adverse effects when treated with opioids .

Clinical Implications

The clinical significance of this compound lies in its role as a metabolite that may influence the therapeutic outcomes in patients receiving oxycodone. Understanding individual metabolic pathways can guide clinicians in prescribing effective dosages while minimizing risks associated with opioid therapy.

Considerations for Clinical Practice:

- Genetic Testing: Pharmacogenetic testing could help predict patient responses to opioids, including metabolites like this compound.

- Monitoring Efficacy: Regular assessment of pain relief and side effects is essential for patients on opioid therapy.

- Drug Interactions: Awareness of potential interactions with other medications that affect CYP450 enzymes is crucial for optimizing treatment regimens .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 6α-Oxycodol N-oxide in opioid metabolite studies?

- Methodological Answer : Synthesis typically involves oxidation of the parent compound (e.g., oxycodone) using selective oxidizing agents like m-chloroperbenzoic acid (mCPBA) to target the N-oxide moiety. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and oxidation sites, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection, calibrated against certified reference materials (CRMs) produced under ISO 17034 standards .

Q. How is the mutagenic potential of aromatic N-oxide derivatives like 6α-Oxycodol N-oxide assessed?

- Methodological Answer : Mutagenicity is evaluated using (quantitative) structure–activity relationship [(Q)SAR] models and in vitro assays (e.g., Ames test). For N-oxides, structural alerts are identified via hierarchical substructure searches (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass) to map mutagenicity trends. Public and proprietary databases are analyzed using SAR fingerprinting, which quantifies the association between substructures and mutagenic outcomes across datasets .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) fingerprinting resolve contradictions in mutagenicity data for N-oxide compounds?

- Methodological Answer : Contradictions arise from heterogeneous datasets or variable metabolic activation. SAR fingerprinting mitigates this by:

- Step 1 : Generating substructure libraries (e.g., 101 predefined aromatic N-oxide substructures) to systematically explore chemical space.

- Step 2 : Cross-referencing substructures against mutagenic/non-mutagenic compounds in public (e.g., PubChem) and proprietary databases.

- Step 3 : Statistical weighting of substructures based on their prevalence in mutagenic compounds (e.g., quindioxin subclass).

This approach downgrades non-predictive general alerts while validating high-risk subclasses .

Q. What experimental designs are optimal for studying the cellular uptake and transport mechanisms of 6α-Oxycodol N-oxide?

- Methodological Answer : Use hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) and transfected HEK293 cells expressing transporters like OCT1. Key steps:

- Design 1 : Compare uptake kinetics between wild-type and transporter-knockout models (e.g., Oct1-deficient mice) to identify transporter dependence.

- Design 2 : Apply competitive inhibition assays with known substrates (e.g., sorafenib N-oxide) to elucidate transport pathways.

- Data Analysis : Quantify intracellular concentrations via LC-MS/MS and normalize to protein content. Recent studies show OCT1-independent uptake for some N-oxides, suggesting alternative transporters .

Q. How can enzyme engineering improve the stability of biocatalysts used in 6α-Oxycodol N-oxide synthesis?

- Methodological Answer : Rational enzyme design focuses on:

- Target 1 : Gas-liquid interface resilience. Use molecular dynamics (MD) simulations to identify surface residues prone to denaturation under industrial oxygen levels.

- Target 2 : Active-site optimization. Saturation mutagenesis at oxygen-binding residues (e.g., heme-coordinating amino acids) enhances oxygen tolerance.

Validation includes circular dichroism (CD) spectroscopy for structural stability and kinetic assays (e.g., ) under high-oxygen conditions .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the mutagenicity of aromatic N-oxides?

- Resolution Strategy :

- Factor 1 : Metabolic activation variability. Some N-oxides require liver S9 fractions for mutagenic activity, which may not be standardized across studies.

- Factor 2 : Substructure specificity. Broad alerts (e.g., "aromatic N-oxide") lack precision; subclasses like quindioxin show higher correlation.

- Recommendation : Use tiered testing—prioritize (Q)SAR predictions followed by in vitro assays with metabolic activation .

Q. Methodological Resources

Properties

IUPAC Name |

(3S,4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNMSKPCGNAJAM-XLODQLQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]1(CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.